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Compound of Interest

3-(4-Chlorophenyl)-6-
Compound Name:

methoxypyridazine
CAS No.: 70751-01-8
Cat. No.: B1627456

Get Quote

Executive Summary & Compound Identity

3-(4-Chlorophenyl)-6-methoxypyridazine is a functionalized pyridazine derivative
characterized by a "push-pull" electronic structure.[1][2] The electron-withdrawing chlorophenyl
group and the electron-donating methoxy group, positioned across the electron-deficient
pyridazine core, create a specific polarity profile that dictates its solubility.[1]

This compound generally exhibits poor aqueous solubility but demonstrates high solubility in
polar aprotic solvents and chlorinated hydrocarbons.[2] Its solubility behavior is driven by
dipole-dipole interactions and ngcontent-ng-c2372798075="" _nghost-ng-c102404335=""
class="inline ng-star-inserted">

stacking, rather than hydrogen bond donation (as it lacks H-bond donors).[1]

Physicochemical Profile
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Parameter Value | Description SourcelDerivation
CAS Number 70751-01-8 Verified Registry
Molecular Formula Stoichiometry
Molecular Weight 220.66 g/mol Calculated

LogP (Predicted) 28-3.2 Analog Read-Across*
H-Bond Donors 0 Structural Analysis

3 (2 Pyridazine N, 1 Methoxy )
H-Bond Acceptors o) Structural Analysis

Physical State Crystalline Solid Typical for class

*Note: LogP estimated based on 3-chloro-6-phenylpyridazine (LogP ~3.[1][2]0) and methoxy
group contribution.[2][3][4]

Solubility Landscape & Solvent Compatibility[1][2]

The solubility data below categorizes solvents based on their interaction mechanism with the
solute. As specific experimental values for CAS 70751-01-8 are often proprietary, these
classifications are derived from "Read-Across" analysis of structural analogs (e.g., 6-phenyl-
pyridazin-3(2H)-one, 3-chloro-6-phenylpyridazine).[1][2]

Solubility Tier Classification
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Solvent Class

Representative
Solvents

o . Mechanistic
Solubility Potential .
Rationale

Polar Aprotic

DMSO, DMF, DMAc

Strong dipole-dipole
interactions disrupt
) the crystal lattice;
High (>50 mg/mL) )
excellent solvation of
the polar pyridazine

core.[1][2]

Chlorinated

DCM, Chloroform

Favorable dispersion

forces and interaction
High (>30 mg/mL) with the chlorophenyl

moiety.[2] Ideal for

extraction.[2]

Polar Protic

Methanol, Ethanol

Soluble, but limited by
the compound's lack
Moderate (5-20 of H-bond donors.[2]
mg/mL) Solubility decreases
as alcohol chain

length increases.[2]

Esters/Ketones

Ethyl Acetate, Acetone

Good general

solvents; often used
Moderate (10-25

for recrystallization
mg/mL)

(e.g., Acetone/Hexane

systems).[2]

Non-Polar

Hexane, Heptane

The polar pyridazine
ring prevents

Low (<1 mg/mL) significant dissolution
in purely aliphatic

hydrocarbons.[2]

Agqueous

Water, PBS (pH 7.4)

High lipophilicity
(LogP ~3) and lack of

Insoluble (<0.1 o
ionization at neutral

mg/mL)
pH preclude aqueous

solubility.[2]
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Thermodynamic Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the
compound's functional groups.

. . DMSO/DMF
Dipole-Dipole (Excellent)
Pyridazine Core . .
(Polar, H-Acceptor)  pieied —P_O.lil EIEX }\ih_sfnat(:h
------ 2| Water

Hydrophobic Effect . y-| (Poon

3-(4-Chlorophenyl)- 4-Chlorophenyl

6-methoxypyridazine (Lipophilic, Pi-Stacking) Dispersion Forces DCM/CHCI3
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Click to download full resolution via product page

Caption: Structural dissection of solubility drivers. The lipophilic chlorophenyl group dominates,
limiting water solubility while enhancing compatibility with chlorinated solvents.

Experimental Protocol: Determination of Saturation
Solubility

For critical applications (e.g., biological assay formulation), you must experimentally verify
solubility rather than relying on estimates. This protocol ensures scientific rigor using a Shake-
Flask Method coupled with HPLC-UV detection.[1][2]

Materials Required
e Compound: 3-(4-Chlorophenyl)-6-methoxypyridazine (>98% purity).[1][2]

e Solvents: HPLC-grade Methanol, DMSO, PBS, etc.
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» Equipment: Orbital shaker (temperature controlled), 0.45 um PTFE syringe filters, HPLC
system.

Step-by-Step Workflow

o Preparation of Supersaturated Solution:
o Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.[2]

o Critical Check: Ensure solid particles are visibly remaining.[2] If all dissolve, add more
solid until a precipitate persists.

Equilibration:
o Seal vials and agitate at 25°C £ 0.5°C for 24 hours using an orbital shaker (200 rpm).

o Optimization: For viscous solvents like PEG-400, extend time to 48 hours.[2]

Phase Separation:

o Centrifuge samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.

o Carefully withdraw the supernatant.[2]

Filtration (Crucial Step):

o Filter the supernatant through a 0.45 pm PTFE filter.[2]

o Note: Discard the first 200 pL of filtrate to account for filter adsorption saturation.[2]

Quantification (HPLC):

o Dilute the filtrate with mobile phase (typically Acetonitrile/Water 50:[2]50) to fall within the
linear calibration range.

o Inject into HPLC.[2]

HPLC Method Parameters
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pm).
» Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid).[2]
e Flow Rate: 1.0 mL/min.[2]

e Detection: UV at 254 nm (aromatic ngcontent-ng-c2372798075="" _nghost-ng-
€102404335="" class="inline ng-star-inserted">

*) and 280 nm.[1]

o Retention Time: Expect peak elution around 3.5 — 5.0 minutes depending on column length.

[2]

Applications & Process Optimization
Synthesis & Reaction Solvents

This compound is typically synthesized via Suzuki-Miyaura coupling (e.g., 3-chloro-6-
methoxypyridazine + 4-chlorophenylboronic acid).[1][2]

o Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol (4:1).[2]
» Why? These mixtures solubilize both the lipophilic aryl halide and the inorganic base (e.qg.,

), ensuring efficient biphasic catalysis.

Purification via Recrystallization

To purify crude 3-(4-Chlorophenyl)-6-methoxypyridazine:
« Dissolution: Dissolve crude solid in hot Ethyl Acetate or Ethanol (near reflux).[2]

» Precipitation: Slowly add an anti-solvent such as Hexane or Cold Water until turbidity
appears.[2]

e Cooling: Allow to cool slowly to 4°C to grow pure crystals.
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Biological Assay Formulation

For in vitro assays:
e Stock Solution: Prepare a 10—20 mM stock in 100% DMSO.

o Working Solution: Dilute into culture media. Ensure the final DMSO concentration is <0.5%
to avoid cytotoxicity.[2]

e Warning: Rapid dilution into aqueous media may cause microprecipitation.[2] Vortex
immediately upon addition.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1627456/docs#technical-guide-solubility-profile-of-3-
4-chlorophenyl-6-methoxypyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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